molecular formula C10H8BrNO B8817019 (5-Bromoquinolin-8-yl)methanol

(5-Bromoquinolin-8-yl)methanol

Cat. No. B8817019
M. Wt: 238.08 g/mol
InChI Key: LRNHUBDXQVUBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromoquinolin-8-yl)methanol is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromoquinolin-8-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromoquinolin-8-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Bromoquinolin-8-yl)methanol

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

(5-bromoquinolin-8-yl)methanol

InChI

InChI=1S/C10H8BrNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2

InChI Key

LRNHUBDXQVUBHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromoquinoline-8-carbaldehyde ([CAS 885267-41-7] 423 mg, 1.79 mmol) in MeOH (5 mL) and THF (10 mL) was added sodium borohydride (68 mg, 1.79 mmol) at 0° C. After stirring at 0° C. for 30 min, the reaction mixture was quenched with a saturated aqueous ammonium chloride solution. The mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried with magnesium sulfate and concentrated under reduced pressure to give rise to 430 mg of the title compound as a yellow solid.
Quantity
423 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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